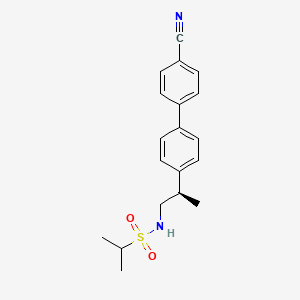

LY-451646

Descripción

Role of AMPA Receptor Positive Allosteric Modulators in Research

AMPA receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate fast excitatory synaptic transmission in the central nervous system. mdpi.comresearchgate.netdergipark.org.tr They are crucial for synaptic plasticity, a process underlying learning and memory formation. mdpi.comdergipark.org.trplos.orgresearchgate.net Positive allosteric modulators (PAMs) of AMPA receptors, often referred to as ampakines, are a class of compounds that enhance the function of these receptors without directly activating them. researchgate.netdergipark.org.trplos.orgmedkoo.commdpi.com Instead, they bind to an allosteric site on the receptor complex, typically at the interface between subunits, and increase the agonist (glutamate) response by slowing receptor deactivation and/or attenuating desensitization. plos.orgmedkoo.commdpi.com This mechanism allows AMPA-PAMs to enhance excitatory neurotransmission and promote synaptic transmission and plasticity. plos.orgmedkoo.com Research into AMPA-PAMs is driven by their potential to facilitate cognitive functions, enhance synaptic currents, and their potential therapeutic implications in disorders associated with deficient glutamatergic signaling. plos.orgresearchgate.netmdpi.com

Historical Overview of Research on LY-451646

This compound is the optically pure (R)-isomer of the racemic compound LY-404187, both identified as promising biarylalkylsulfonamide modulators of AMPA receptors. mdpi.com Early research characterized this compound as an AMPA receptor potentiator. medkoo.com Studies in the early 2000s investigated its effects on cellular processes such as cell proliferation in the adult rat hippocampus, suggesting a potential link between AMPA receptor potentiation and neurogenesis, a process implicated in the efficacy of conventional antidepressants. jneurosci.orgnih.gov Further research explored its activity in preclinical models of depression and anxiety, often comparing its effects to traditional antidepressants and other glutamatergic compounds like ketamine. researchgate.netnih.govnih.govkcl.ac.uk These studies aimed to understand the specific mechanisms by which this compound exerts its effects and its potential as a therapeutic agent for neuropsychiatric conditions. researchgate.netnih.govnih.govkcl.ac.uk The development and study of this compound contributed to the broader understanding of AMPA-PAMs and their potential in modulating glutamatergic signaling for therapeutic benefit. mdpi.com

Detailed research findings on this compound have explored its effects at both the cellular and behavioral levels. In vitro electrophysiological studies have shown that this compound increases AMPA receptor-mediated currents in hippocampal neurons in a dose-dependent manner, without directly activating the receptor. medkoo.com Its potentiation effect has been characterized by EC₅₀ values typically in the low micromolar range. medkoo.com

Preclinical studies in animal models have investigated the impact of this compound on cognitive performance and behaviors relevant to neuropsychiatric disorders. Research has indicated that this compound can enhance long-term potentiation (LTP), a cellular model of learning and memory, and improve cognitive performance in tasks assessing learning and memory. medkoo.com Studies in rodent models have also explored its antidepressant-like and anxiolytic-like effects. For instance, this compound has been shown to produce antidepressant-like effects in tests such as the forced swim test. nih.govresearchgate.netnih.govnih.govkcl.ac.uk Some research has investigated its interaction with other therapeutic agents, such as the selective serotonin (B10506) reuptake inhibitor citalopram (B1669093), observing differential modulation of antidepressant-like and anxiolytic-like actions. nih.gov

Furthermore, studies have examined the effects of this compound on neurobiological markers. Research has demonstrated that chronic treatment with this compound can increase cell proliferation in the adult rat hippocampus, particularly in the dentate gyrus. jneurosci.orgnih.gov Investigations into its effects on brain-derived neurotrophic factor (BDNF) expression have yielded varying results depending on the dose and duration of treatment, suggesting a complex modulation of neurotrophic signaling. capes.gov.br Some studies have indicated that the antidepressant-like effects of this compound may not be solely dependent on BDNF signaling, distinguishing it from some traditional antidepressants. researchgate.netnih.govkcl.ac.uk

The research on this compound has contributed to the understanding of the potential of AMPA receptor positive allosteric modulation as a therapeutic strategy for conditions involving glutamatergic dysfunction.

Here are some examples of research findings related to this compound:

| Study Type | Model/System | Key Finding | Source |

| In vitro Electrophysiology | Hippocampal Neurons | Increases AMPA receptor-mediated currents; dose-dependent potentiation (EC₅₀ ~1–10 µM). | medkoo.com |

| Preclinical Behavioral | Animal Models (Rodents) | Enhances long-term potentiation (LTP). medkoo.com Improves cognitive performance in learning/memory tasks. medkoo.com Exhibits antidepressant-like effects in forced swim test. nih.govresearchgate.netnih.govnih.govkcl.ac.uk | medkoo.comnih.govresearchgate.netnih.govnih.govkcl.ac.uk |

| Neurobiological Effects | Adult Rat Hippocampus | Chronic treatment increases progenitor cell proliferation in the dentate gyrus. jneurosci.orgnih.gov Modulates BDNF and TrkB mRNA expression in a dose- and time-dependent manner. capes.gov.br | jneurosci.orgnih.govcapes.gov.br |

Table: Summary of Select Research Findings on this compound

Structure

3D Structure

Propiedades

Número CAS |

507483-43-4 |

|---|---|

Fórmula molecular |

C19H22N2O2S |

Peso molecular |

342.457 |

Nombre IUPAC |

N-[(2R)-2-[4-(4-cyanophenyl)phenyl]propyl]propane-2-sulfonamide |

InChI |

InChI=1S/C19H22N2O2S/c1-14(2)24(22,23)21-13-15(3)17-8-10-19(11-9-17)18-6-4-16(12-20)5-7-18/h4-11,14-15,21H,13H2,1-3H3/t15-/m0/s1 |

Clave InChI |

HOQAVGZLYRYHSO-HNNXBMFYSA-N |

SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LY-451646; LY 451646; LY451646; (R)-LY-404187; (R)-LY404187; (R)-LY 404187; |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Ly 451646

Downstream Intracellular Signaling Cascades

Influence on Synaptic Plasticity-Related Proteins

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory u-tokyo.ac.jphkust.edu.hk. This process involves changes in the efficacy of synaptic transmission and is mediated by alterations in the number, function, and localization of various proteins at the synapse, including glutamate (B1630785) receptors u-tokyo.ac.jpescholarship.org.

Studies involving LY-451646 have explored its impact on proteins associated with synaptic plasticity. While some research on related compounds like ketamine suggests involvement of brain-derived neurotrophic factor (BDNF) and its receptor TrkB in rapid antidepressant effects and synaptic plasticity, studies specifically on this compound have yielded different findings. One study indicated that acute this compound treatment did not significantly increase or decrease mRNA levels of the tropomyosin receptor kinase B (TrkB) receptor when assessed acutely vcu.edu. However, chronic treatment with this compound was reported to increase TrkB mRNA levels in certain hippocampal regions in rats vcu.edu. TrkB is a receptor for BDNF and is involved in neuronal survival and differentiation, suggesting a potential role for AMPA receptors in promoting neuroplasticity vcu.edu.

Another study comparing this compound and ketamine found that neither compound significantly impacted BDNF levels or TrkB phosphorylation, despite both producing rapid antidepressant effects in preclinical models nih.govnih.gov. This suggests that, unlike some other agents, the effects of this compound may not rely on the direct activation of BDNF signaling pathways under the conditions tested researchgate.net.

Research also highlights the importance of AMPA receptor subunits, such as GluA2, in synaptic plasticity. Receptors containing the GluA2 subunit restrict calcium permeability, which is crucial for consolidating long-term potentiation (LTP) nih.gov. Improving the function of both calcium-permeable and calcium-impermeable AMPA receptors is considered important for developing therapeutics for conditions associated with altered synaptic connectivity nih.gov.

Neurotransmitter System Interactions

The effects of this compound are intricately linked to its interactions within the complex network of neurotransmitter systems in the brain, particularly the glutamatergic and monoaminergic systems.

Interplay with Glutamatergic Pathways

As an AMPA receptor potentiator, this compound directly influences glutamatergic neurotransmission medkoo.com. Glutamate is the primary excitatory neurotransmitter in the central nervous system, mediating rapid excitatory synaptic transmission through ionotropic receptors like AMPA, NMDA, and kainate receptors, as well as modulating neuronal function through metabotropic glutamate receptors (mGluRs) researchgate.nettandfonline.com.

This compound enhances the activity of AMPA receptors, effectively increasing the throughput of glutamatergic signaling at synapses where these receptors are present medkoo.comnih.gov. This potentiation of AMPA receptor function is thought to contribute to its observed effects in preclinical models tandfonline.comnih.gov. The glutamatergic system is increasingly recognized as playing a central role in the neurobiology of various neuropsychiatric disorders, and modulating this system, particularly through AMPA receptors, is an area of therapeutic interest researchgate.netnih.gov.

Studies have also explored the relationship between AMPA receptor potentiation and other components of the glutamatergic system, such as NMDA receptors and mGluR2/3 receptors. While this compound is an AMPA potentiator, research on related compounds and the glutamatergic system suggests complex interactions. For instance, some studies indicate that the effects of certain ketamine-like drugs, which also influence AMPARs, can be affected by mGluR2/3 agonists nih.gov. The balance between AMPAR and NMDAR activity is considered important for synaptic plasticity nih.govinmed.fr.

Relationship with Monoaminergic Systems (e.g., Serotonin)

While this compound primarily targets the glutamatergic system, there is evidence suggesting potential interactions or interplay with monoaminergic systems, including the serotonergic system. The monoaminergic systems, particularly serotonin (B10506), norepinephrine, and dopamine, have long been central to theories of mood disorders and the action of traditional antidepressants researchgate.netnih.gov.

Research indicates that there can be an overlap and interaction between the glutamatergic and monoaminergic systems in modulating neuroplasticity and influencing behavioral outcomes vcu.edumsu.ru. For example, studies have shown that the antidepressant-like effects of ketamine, which influences glutamatergic signaling, are dependent on the availability of serotonin and can involve increases in extracellular serotonin levels vcu.edunih.gov.

Preclinical in Vitro Research Methodologies and Findings

Electrophysiological Studies

Electrophysiological techniques, such as patch clamp recordings, are fundamental in characterizing the functional effects of compounds on ion channels and synaptic transmission in neuronal cells. researchgate.netaxolbio.com

Biochemical and Cell Biology Assays

Biochemical and cell biology assays are used to explore the molecular mechanisms underlying the effects of LY-451646, including its influence on cell viability, proliferation, and the expression of key proteins and genes.

Effects on Neuronal Cell Proliferation and Survival

Studies have investigated the effects of this compound on neuronal cell proliferation and survival in in vitro and in vivo models. Chronic treatment with this compound has been shown to increase cell proliferation in the adult rat hippocampus. plos.orgresearchgate.netacetherapeutics.com While some studies focus on in vivo effects, the underlying mechanisms often involve direct effects on neural precursor cells, which can be studied in vitro. plos.orgresearchgate.net For example, ampakines, including LY451646, have been reported to increase neuronal cell proliferation and survival in adult rodent hippocampus. plos.orgdntb.gov.ua

Analysis of Gene and Protein Expression in Cellular Models

Analyzing gene and protein expression levels provides insights into the downstream molecular pathways affected by this compound. Chronic treatment with this compound has been shown to increase BDNF mRNA and protein expression in the hippocampus of rats. researchgate.netresearchgate.net BDNF (brain-derived neurotrophic factor) is a key protein involved in neuronal survival, growth, and plasticity. researchgate.netresearchgate.net These findings, while primarily from in vivo studies, suggest that this compound can modulate the expression of genes and proteins critical for neuronal function in cellular contexts. researchgate.netresearchgate.netdntb.gov.uanih.gov

Receptor Binding Affinity and Selectivity Profiling

Determining the binding affinity and selectivity of this compound for its target receptors is crucial for understanding its pharmacological specificity. This compound is characterized as a positive allosteric modulator of AMPA receptors. mdpi.commedkoo.com This means it binds to a site on the receptor distinct from where glutamate (B1630785) binds and enhances the receptor's activity. mdpi.com Studies have aimed to identify compounds with high activity and selectivity for AMPA receptors, with LY-404187 and its (R)-isomer this compound identified as promising candidates. mdpi.com While specific detailed binding affinity (Ki) or EC50 values for this compound across a broad panel of receptors were not extensively detailed in the provided snippets, its classification as an AMPA receptor potentiator implies a primary interaction with AMPA receptors to enhance their function. mdpi.commedkoo.com Its potentiation effect on AMPA receptor-mediated currents has been reported with EC50 values in the low micromolar range (~1–10 µM). medkoo.com

Data Table: Summary of Selected In Vitro Findings for this compound

| Study Type | Methodology | Key Finding Related to this compound | Relevant Citation |

| Electrophysiology | Whole-Cell Patch Clamp (Hippocampal Neurons) | Significantly increases AMPA receptor-mediated currents. | medkoo.com |

| Cell Biology | Neuronal Cell Proliferation/Survival Assays | Chronic treatment increases cell proliferation (in vivo context implies in vitro relevance). | plos.orgresearchgate.netacetherapeutics.com |

| Molecular Biology | Gene and Protein Expression Analysis (Hippocampus) | Increases BDNF mRNA and protein expression (in vivo context implies in vitro relevance). | researchgate.netresearchgate.net |

| Receptor Pharmacology | Functional Assays (AMPA Receptor Potentiation) | Positive allosteric modulator of AMPA receptors; EC50 ~1-10 µM for current potentiation. | mdpi.commedkoo.com |

Detailed Research Findings:

Electrophysiological studies using whole-cell patch clamp techniques have demonstrated that this compound acts as a positive allosteric modulator of AMPA receptors, leading to a significant increase in AMPA receptor-mediated currents in cultured hippocampal neurons. medkoo.com This potentiation is dose-dependent, with reported EC50 values in the low micromolar range. medkoo.com This mechanism involves enhancing excitatory neurotransmission by slowing the desensitization of the AMPA receptor. medkoo.com

In the realm of cell biology, research indicates that chronic exposure to AMPA receptor potentiators, including this compound, can increase neuronal cell proliferation and survival. plos.orgresearchgate.netacetherapeutics.comdntb.gov.ua While some of the cited studies are in vivo, the observed effects on neurogenesis and cell survival are often mediated by direct actions on neural precursor cells, which can be replicated and studied in vitro. plos.orgresearchgate.net

Analysis of gene and protein expression has revealed that this compound can influence the levels of crucial neurotrophic factors. Chronic treatment with this compound has been shown to increase the expression of BDNF mRNA and protein in the hippocampus. researchgate.netresearchgate.net This effect on BDNF is noteworthy as BDNF plays a vital role in neuronal health and plasticity. researchgate.netresearchgate.net

Pharmacological profiling identifies this compound as a selective positive allosteric modulator of AMPA receptors. mdpi.commedkoo.com Its ability to potentiate AMPA receptor activity at low micromolar concentrations highlights its specific interaction with this receptor subtype. medkoo.com

Preclinical in Vivo Research in Animal Models

Effects on Cognitive Function and Neuroplasticity

LY-451646, as an AMPA receptor potentiator, enhances excitatory neurotransmission by slowing receptor desensitization. medkoo.com This mechanism is thought to contribute to its observed effects on cognitive processes and neuroplasticity in animal models.

Enhancement of Learning and Memory Performance

Studies in animal models have indicated that this compound can improve cognitive performance in tasks related to learning and memory. medkoo.com Positive allosteric modulation of AMPA receptors is suggested to lower the induction threshold and increase the magnitude of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, thereby improving memory and learning. nih.gov

Improvement in Working Memory Tasks

This compound has demonstrated the ability to significantly improve measures of working memory in animal models. nih.govresearchgate.net In a nonhuman primate model of cognitive dysfunction induced by the NMDA antagonist ketamine, this compound robustly ameliorated working memory impairments. nih.govresearchgate.net This suggests a potential role for AMPA receptor potentiators in addressing cognitive deficits, such as those associated with schizophrenia. nih.govresearchgate.net

Facilitation of Long-Term Potentiation (LTP) in Hippocampal Circuits

This compound enhances long-term potentiation (LTP) in hippocampal circuits in animal models. medkoo.com LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a key cellular mechanism for learning and memory. le.ac.uk By positively modulating AMPA receptors, this compound facilitates this synaptic plasticity process. medkoo.com

Modulation of Hippocampal Neurogenesis

Chronic treatment with this compound has been shown to increase cell proliferation in the adult rat hippocampus. nih.gov Specifically, chronic administration of this compound increased progenitor cell proliferation in the dentate gyrus in a dose-dependent manner. nih.gov A significant increase in the number of cells in clusters was observed after chronic treatment, and a similar increase in clustered cells was noted even after a single injection, although the total increase in BrdU-positive cells did not reach statistical significance in the single-injection group. nih.gov This modulation of hippocampal neurogenesis, the process of generating new neurons in the hippocampus, suggests a potential mechanism contributing to its behavioral effects. nih.govresearchgate.netnih.govsamuelslab.com

| Treatment Type | Brain Region (Species) | Effect on Cell Proliferation | Magnitude of Increase | Reference |

| Chronic this compound | Dentate Gyrus (Adult Rat) | Increased | Approximately 45% | nih.gov |

| Single this compound | Dentate Gyrus (Adult Rat) | Increased (in clusters) | Approximately 30% (total, not statistically significant) | nih.gov |

Behavioral Phenotyping in Animal Models of Neurological and Psychiatric Conditions

Preclinical studies have explored the effects of this compound in animal models designed to mimic aspects of neurological and psychiatric conditions, particularly focusing on behavioral despair models.

Antidepressant-Like Effects in Behavioral Despair Models

This compound has displayed antidepressant-like properties in behavioral despair models such as the forced swim test (FST) and tail suspension test (TST) in animal models. nih.govresearchgate.netnih.govhelsinki.finih.gov These tests are widely used to predict antidepressant efficacy. nih.govnih.gov In mice, this compound produced antidepressant-like effects in the FST shortly after a single injection. researchgate.netnih.gov Interestingly, these antidepressant-like effects were observed in both wildtype mice and heterozygous BDNF knockout mice, suggesting that, unlike some biogenic amine-based agents, the antidepressant effects of this compound may not be critically dependent on BDNF signaling under the tested conditions. researchgate.netnih.gov Strain differences in sensitivity to this compound in behavioral despair models have been noted, with variations in the minimum effective dose observed between different mouse strains in the FST. nih.gov

| Animal Model | Behavioral Test | Observed Effect | Reference |

| Mice | Forced Swim Test (FST) | Antidepressant-like effect | researchgate.netnih.gov |

| Mice | Tail Suspension Test (TST) | Antidepressant-like effect | nih.govnih.gov |

| Wildtype and BDNF +/- Mice | Forced Swim Test (FST) | Antidepressant-like effect | researchgate.netnih.gov |

Forced Swim Test (FST) Studies

The Forced Swim Test (FST) is a widely used behavioral assay in rodents to assess "behavioral despair," which is interpreted by some researchers as an indicator of antidepressant-like activity nc3rs.org.uk. Reduced immobility time in this test is considered a measure of potential antidepressant efficacy nc3rs.org.uk.

Studies have shown that this compound exhibits antidepressant-like properties in the FST in mice, producing a dose-dependent reduction in immobility nih.govnih.govresearchgate.netresearchgate.netnih.gov. The minimum effective dose of this compound in the FST can vary depending on the mouse strain nih.gov. For instance, a similar dose-response relationship was observed in C57Bl/6 and NIH-Swiss mice, but the minimum effective dose was fivefold higher in NIH-Swiss mice nih.gov.

Interestingly, the antidepressant-like effects of this compound in the FST appear to be preserved in brain-derived neurotrophic factor (BDNF) heterozygous null mice (bdnf+/-), unlike the effects of traditional antidepressants like imipramine (B1671792), which are blunted in these mice researchgate.netnih.govhelsinki.fikarger.comexlibrisgroup.com. This compound produced similar antidepressant-like responses in both wildtype and bdnf+/- mice researchgate.netnih.gov.

| Animal Model | Strain | Effect in FST | Notes | Source |

| Mice | C57Bl/6 | Dose-dependent reduction in immobility | nih.gov | |

| Mice | NIH-Swiss | Dose-dependent reduction in immobility | Minimum effective dose fivefold higher | nih.gov |

| Mice | Wildtype | Antidepressant-like effect | Preserved in bdnf+/- mice | researchgate.netnih.gov |

| Mice | bdnf+/- | Antidepressant-like effect | Similar to wildtype mice | researchgate.netnih.gov |

Tail Suspension Test (TST) Studies

The Tail Suspension Test (TST) is another behavioral despair paradigm used to screen for potential antidepressant drugs ucsf.eduhugo-sachs.de. Similar to the FST, reduced immobility time in the TST is indicative of antidepressant-like activity ucsf.edu.

This compound has also demonstrated antidepressant-like properties in the TST in animal models nih.govresearchgate.netresearchgate.net. Like in the FST, the effectiveness of this compound in the TST can show strain-dependent differences nih.gov.

| Animal Model | Effect in TST | Source |

| Animal models | Antidepressant-like properties | nih.govresearchgate.netresearchgate.net |

| Mice | Shows strain-dependent differences | nih.gov |

Anxiolytic-Like Effects in Stress-Induced Paradigms

Studies have investigated the effects of this compound in animal models designed to assess anxiety-like behaviors, particularly in the context of stress. While some studies suggest potential anxiolytic effects in specific stress models nih.gov, other research indicates more complex or even anxiogenic-like effects depending on the test and context researchgate.net.

This compound has been reported to improve measures of chronic social stress in animal models nih.govresearchgate.netresearchgate.net. However, in the elevated zero maze test, a dose of 3 mg/kg of this compound showed an anxiogenic-like profile, increasing latency and decreasing entries into and time spent in the open areas researchgate.net. Furthermore, this compound at this dose blocked the anxiolytic-like action of citalopram (B1669093) in the elevated zero maze and attenuated the anxiolytic-like effect of citalopram in the marble burying test researchgate.net. These findings suggest that AMPA receptor neurotransmission may play differing roles in anxiety and depression researchgate.net.

| Animal Model | Paradigm | Effect | Source |

| Animal models | Chronic social stress | Improved measures | nih.govresearchgate.netresearchgate.net |

| Mice | Elevated zero maze test | Anxiogenic-like profile (at 3 mg/kg), blocked citalopram's anxiolytic effect | researchgate.net |

| Mice | Marble burying test | Attenuated citalopram's anxiolytic effect (at 3 mg/kg) | researchgate.net |

Prevention or Reversal of Cognitive Deficits in Disease Models

This compound has been explored for its potential to address cognitive impairments in animal models. It has shown promise in improving measures of working memory and preventing certain substance-induced cognitive deficits nih.govresearchgate.netnih.gov.

In nonhuman primate models of cognitive dysfunction induced by the NMDA antagonist ketamine, this compound robustly ameliorated working memory impairments nih.govnih.gov. This suggests a potential for AMPA receptor potentiators as adjunctive treatments for cognitive impairment, such as that associated with schizophrenia nih.gov. This compound also prevented the effects of ethanol-induced intoxication on cognition in animal models nih.govresearchgate.netresearchgate.net.

| Animal Model | Cognitive Deficit Model | Effect | Source |

| Animal models | Working memory deficits | Significantly improved measures | nih.govresearchgate.netnih.gov |

| Nonhuman primates | Ketamine-induced working memory impairments | Robustly ameliorated impairments | nih.govnih.gov |

| Animal models | Ethanol-induced intoxication on cognition | Prevented effects | nih.govresearchgate.netresearchgate.net |

Studies in Specific Animal Models (e.g., models of schizophrenia, Alzheimer's, Parkinson's)

Beyond general models of mood and cognition, this compound has been investigated in animal models relevant to specific neurological and psychiatric disorders.

While LY-404187, the racemic mixture containing this compound, has been explored in preclinical models of schizophrenia, Parkinson's disease, and ADHD nih.govhandwiki.org, specific detailed findings for this compound alone in these models are less extensively highlighted in the search results. However, the finding that this compound ameliorated ketamine-induced working memory impairments in nonhuman primates is particularly relevant to cognitive dysfunction associated with schizophrenia nih.gov.

Research into AMPA receptor potentiators, including the context in which this compound is discussed, suggests a broader interest in their potential for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease medkoo.com. Animal models are widely used to study these complex disorders duke.edufrontiersin.org.

| Animal Model Category | Relevance to this compound | Source |

| Schizophrenia models | Ameliorated ketamine-induced cognitive deficits (relevant to CIAS) in nonhuman primates | nih.gov |

| Alzheimer's disease models | Potential for treating cognitive deficits (in context of AMPAR potentiators) | medkoo.comduke.edu |

| Parkinson's disease models | LY404187 (racemate) explored; LY503430 (another AMPAR potentiator) showed neuroprotection | nih.govhandwiki.orgnih.gov |

Pharmacodynamic and Neurochemical Investigations in Animal Models

Pharmacodynamic and neurochemical studies in animal models have aimed to understand how this compound exerts its effects at a biological level.

Brain Region-Specific Neurochemical Changes

Investigations into the neurochemical effects of this compound in animal brains have focused on its interaction with AMPA receptors and downstream effects, particularly in regions like the hippocampus.

This compound acts as a positive allosteric modulator of AMPA receptors, enhancing AMPA receptor-mediated currents medkoo.com. Chronic treatment with this compound has been shown to increase cell proliferation in the dentate gyrus of adult rats in a dose-dependent manner nih.govresearchgate.netresearchgate.netscielo.brnih.gov. This suggests an ability to positively modulate hippocampal neurogenesis nih.govresearchgate.net.

Studies have also examined the effect of this compound on Brain-Derived Neurotrophic Factor (BDNF) levels. Chronic treatment with both LY-404187 and this compound increased BDNF mRNA and protein expression in the hippocampus of rats nih.govresearchgate.net. However, acute treatment with this compound did not significantly influence BDNF levels or TrkB phosphorylation in the hippocampus in some studies, despite producing antidepressant-like effects in bdnf+/- mice researchgate.netnih.gov. This suggests that unlike biogenic amine-based agents, BDNF signaling may not play a pivotal role in the antidepressant effects of these glutamate-based compounds under certain conditions researchgate.netnih.gov.

The increase in BDNF protein and mRNA expression in the dentate gyrus, but not in CA1, after systemic administration of this compound indicates a specific role of AMPA receptors in regulating BDNF expression within this hippocampal subfield researchgate.net.

| Brain Region | Neurochemical/Cellular Change | Effect of this compound | Notes | Source |

| Hippocampus | AMPA receptor-mediated currents | Increased (in vitro) | Positive allosteric modulation | medkoo.com |

| Dentate Gyrus | Progenitor cell proliferation | Increased (chronic treatment, dose-dependent) | Suggests modulation of neurogenesis | nih.govresearchgate.netscielo.brnih.gov |

| Hippocampus | BDNF mRNA and protein expression | Increased (chronic treatment) | nih.govresearchgate.net | |

| Hippocampus | BDNF levels and TrkB phosphorylation | Not significantly influenced (acute treatment) | Despite antidepressant-like effects in bdnf+/- mice | researchgate.netnih.gov |

| Dentate Gyrus | BDNF protein and mRNA expression | Increased (acute treatment) | Region-specific effect, not observed in CA1 | researchgate.net |

Impact on Stress-Induced Neurobiological Alterations

Preclinical studies in animal models have explored the potential of this compound to impact neurobiological alterations induced by stress. Chronic social stress in mice has been shown to increase basal corticosterone (B1669441) levels. jneurosci.org Treatment with this compound during the last four weeks of chronic stress exposure promoted recovery from this stress, resulting in significantly lower basal corticosterone secretion compared to vehicle-treated stressed animals. jneurosci.org The corticosterone levels in the this compound-treated stressed group were not significantly different from those in this compound-treated control animals. jneurosci.org

Chronic stress exposure also led to a significant increase in anxiety-related behavior in certain lines of mice, as measured by the novelty-induced suppression of feeding paradigm. jneurosci.org Treatment with this compound significantly reduced this anxiety-related behavior in the stressed groups that showed this increase, but it did not have an additional effect in the stress-resilient animals. jneurosci.org In another test of anxiety-related behavior, the elevated zero maze, LY451646 at a dose of 3 mg/kg showed an anxiogenic-like profile, increasing latency, decreasing entries into open areas, and decreasing time spent in open areas. researchgate.net

Chronic treatment with LY451646 has been shown to increase cell proliferation in the hippocampus of adult rats. acetherapeutics.comnih.gov This suggests an ability to positively modulate hippocampal neurogenesis. nih.gov

Summary of this compound Impact on Stress-Induced Neurobiological Alterations

| Animal Model/Test | Stress Condition | This compound Effect | Citation |

| Mice (Chronic Social Stress) | Chronic Social Stress | Promoted recovery of basal corticosterone levels | jneurosci.org |

| Mice (Novelty-Induced Suppression) | Chronic Social Stress | Significantly reduced anxiety-related behavior in stress-susceptible mice | jneurosci.org |

| Mice (Elevated Zero Maze) | Not specified (Acute effect) | Showed an anxiogenic-like profile (at 3 mg/kg) | researchgate.net |

| Adult Rat Hippocampus | Not specified (Chronic treatment) | Increased cell proliferation | acetherapeutics.comnih.gov |

Interaction with Other Glutamatergic Modulators (e.g., Ketamine)

This compound, as an AMPA receptor potentiator, has been studied in relation to other glutamatergic modulators, particularly ketamine, an NMDA receptor antagonist known for its rapid antidepressant effects. tandfonline.comresearchgate.net Accumulating evidence suggests that the antidepressant effects of ketamine are dependent on AMPA receptor activation. researchgate.net

Studies have investigated the antidepressant-like effects of this compound and ketamine in animal models, such as the forced swim test (FST). researchgate.netresearchgate.netnih.gov Both ketamine and this compound produced antidepressant-like effects in the FST in mice at 45 minutes after a single injection. researchgate.netresearchgate.netnih.gov However, no effects were observed one week after a single ketamine injection. researchgate.netresearchgate.netnih.gov

Research has also explored the role of brain-derived neurotrophic factor (BDNF) in the effects of these glutamatergic drugs. While biogenic amine-based antidepressants are known to increase BDNF synthesis and activate its signaling pathway, this compound and ketamine produced antidepressant-like responses even in heterozygous BDNF knockout mice, where the effects of a traditional antidepressant like imipramine were blunted. researchgate.netnih.gov Neither ketamine nor this compound significantly influenced the levels of BDNF or TrkB phosphorylation in the hippocampus when assessed at 45 minutes or 7 days after administration under the tested conditions. researchgate.netnih.gov These findings suggest that, unlike biogenic amine-based agents, BDNF signaling may not play a pivotal role in the antidepressant effects of these glutamate-based compounds. researchgate.netnih.gov

Preclinical studies have demonstrated that AMPAR positive allosteric modulators like LY451646 can have dose-dependent antidepressant activity in rodents and may enhance the effects of ketamine when co-administered. nih.gov

Summary of Interaction with Other Glutamatergic Modulators

| Compound(s) Studied | Animal Model/Test | Key Finding | Citation |

| This compound and Ketamine | Mouse FST | Produced antidepressant-like effects at 45 min post-injection; effects not observed after one week (ketamine). | researchgate.netresearchgate.netnih.gov |

| This compound and Ketamine | Mouse FST (BDNF KO) | Produced similar antidepressant-like responses in wildtype and BDNF (+/-) mice, suggesting BDNF signaling is not pivotal for their antidepressant effects under these conditions. | researchgate.netnih.gov |

| This compound (with Ketamine) | Rodent models | AMPAR potentiators can have antidepressant activity and may enhance ketamine effects when co-administered. | nih.gov |

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetic characterization of this compound in preclinical species is crucial for understanding its absorption, distribution, metabolism, and excretion properties, which inform its in vivo activity. While specific detailed pharmacokinetic parameters for this compound across various preclinical species were not extensively detailed in the provided search results, one source mentions that studies characterizing the pharmacokinetics (peripheral and/or central) were conducted in relevant preclinical species before in vivo pharmacology experiments. psu.edu These studies aimed to determine plasma and/or brain compound concentrations at select times after a specific dose and to establish pharmacokinetic parameters. psu.edu The reference also notes that LY451646 showed similar AMPAR-mediated exposure-effect relationships in rodents as another compound, PF-4778574. psu.edu

Medicinal Chemistry Research and Structure Activity Relationships Sar

Chemical Class and Structural Features of LY-451646 (Biarylpropylsulfonamides)

This compound belongs to the chemical class of biarylpropylsulfonamides medkoo.comdergipark.org.tr. Its formal name is N-[(2R)-2-(4'-Cyano[1,1'-biphenyl]-4-yl)propyl]-2-propanesulfonamide medkoo.com. The compound's structure features a central propyl chain connecting a biaryl group (specifically, a 4'-cyano[1,1'-biphenyl] moiety) to a sulfonamide group with an isopropyl attached medkoo.com. The (R) stereochemistry at the chiral center on the propyl chain is indicated in its chemical name medkoo.com. This compound is an AMPA receptor potentiator medkoo.com.

Strategies for Analog Synthesis and SAR Exploration

Structure-Activity Relationship (SAR) exploration for compounds like this compound involves the systematic modification of its chemical structure to understand how these changes affect its biological activity, particularly its potency and selectivity for AMPA receptors. While specific detailed synthetic routes for this compound analogs were not extensively detailed in the provided results, the general approach to SAR exploration in medicinal chemistry involves designing and synthesizing a series of related compounds (analogs) with variations at different positions of the core structure nih.gov. These analogs are then tested in biological assays to quantify their activity nih.gov. By correlating structural changes with observed activity differences, researchers can deduce which parts of the molecule are crucial for binding to the receptor and eliciting the desired pharmacological effect. This iterative process guides the design of more potent and selective compounds.

Comparative Medicinal Chemistry with Other AMPA Potentiators (e.g., LY392098, TAK-137, Org 26576)

This compound has been compared to other AMPA receptor potentiators, including LY392098, TAK-137, and Org 26576, revealing differences in their pharmacological profiles nih.govmdpi.comnih.govresearchgate.netwikipedia.orgnih.gov. AMPA receptor positive allosteric modulators (PAMs), also known as ampakines, can be broadly grouped by their impact on AMPAR activation into low-impact (type I) and high-impact (type II) potentiators wikipedia.org. This compound is classified as a high-impact AMPAR PAM wikipedia.org. Biarylpropylsulfonamides, including this compound and LY-392098, are generally highly potent, potentially orders of magnitude more potent than some other classes of ampakines like benzamides or benzothiadiazides wikipedia.org.

Structural Determinants for Allosteric Modulation

AMPA receptor potentiators like this compound act as positive allosteric modulators, meaning they bind to a site on the receptor distinct from the orthosteric site where glutamate (B1630785) binds wikipedia.orgnih.gov. This allosteric binding leads to conformational changes that enhance the receptor's response to glutamate wikipedia.orgnih.gov. The positive allosteric modulator binding site is located at the interface between the subunits of the dimeric ligand-binding domain (LBD) of the AMPA receptor nih.govresearchgate.net. By binding to this site, these modulators interfere with receptor desensitization, prolonging the time the ion channel remains open and increasing the flow of ions nih.govresearchgate.net. High-impact AMPAR PAMs, including biarylpropylsulfonamides, are thought to decrease both deactivation and desensitization, leading to a more robust enhancement of synaptic currents compared to low-impact modulators wikipedia.org. Structural studies, such as cryo-electron microscopy, have helped to elucidate how PAMs interact with the LBD and influence receptor gating researchgate.netnih.gov. The specific structural features of this compound that contribute to its high potency and allosteric modulation are related to its biarylpropylsulfonamide structure and its ability to bind effectively to the allosteric site, stabilizing the active conformation of the receptor in the presence of glutamate.

Advanced Research Methodologies in Ly 451646 Studies

In Vivo Electrophysiology (e.g., Long-Term Potentiation Recording)

In vivo electrophysiology is a crucial technique for assessing the functional impact of compounds like LY-451646 on neuronal circuits. Long-Term Potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a key measure of synaptic plasticity often evaluated using this method mdpi.com. In vivo extracellular recordings and microelectrode arrays are common electrophysiological techniques used to detect LTP mdpi.com. These methods can identify field potentials, representing the summed activity of a population of neurons mdpi.com. For instance, studies can record field excitatory postsynaptic potentials (fEPSPs) in specific brain regions, such as the CA1 area of the hippocampus, following stimulation of afferent pathways like the Schaffer collateral-commissural pathway frontiersin.org. Changes in fEPSP slope or amplitude over time are indicative of alterations in synaptic strength and can reveal the effects of this compound on synaptic plasticity. LTP induced by high-frequency stimulation (HFS) can last for several days in vivo frontiersin.org. Research has shown that LTP magnitude can inversely correlate with paired-pulse facilitation (PPF) evoked at the CA3-CA1 synapse in alert, behaving mice frontiersin.org.

Advanced Behavioral Neuroscience Techniques (e.g., Operant Conditioning, Maze Variants)

Behavioral neuroscience techniques are essential for evaluating the effects of this compound on complex behaviors, including learning, memory, and cognitive function. Operant conditioning, which involves associating a voluntary behavior with a consequence, can be used to study how this compound influences goal-directed behavior and reinforcement learning. Maze variants, such as the Novel Object Recognition (NOR) test and the Radial Arm Maze (RAM) test, are commonly employed to assess different aspects of learning and memory researchgate.net. The NOR test evaluates visual learning and memory by measuring the time an animal spends exploring a novel object compared to a familiar one researchgate.net. The RAM test is used to assess spatial working memory by observing an animal's ability to remember which arms of a maze it has previously visited to find a reward researchgate.net. Studies have investigated the effects of compounds like this compound on working memory in RAM tests using rats researchgate.net. Another maze variant, the Morris Water Maze (MWM), is widely used for evaluating spatial learning and memory frontiersin.org. While the MWM is common, variations like the T-maze can be used to reduce stress and off-task behavior, potentially improving the reliability of results frontiersin.org.

Molecular and Cellular Biology Techniques (e.g., Quantitative PCR, Western Blotting, Immunohistochemistry)

Molecular and cellular biology techniques provide insights into the mechanisms underlying the effects of this compound at the cellular and molecular levels. Quantitative PCR (qPCR) is used to measure the relative expression levels of specific genes uit.no. Western blotting is a technique used to identify and quantify specific proteins in a sample nih.gov. This involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using antibodies to detect the protein of interest nih.gov. Immunohistochemistry (IHC) is used to visualize the location and distribution of specific proteins within tissue samples researchgate.net. These techniques can be applied to examine how this compound treatment affects the expression of genes and proteins involved in synaptic function, neuronal signaling, and cellular plasticity. For instance, researchers might use qPCR to measure changes in the mRNA levels of AMPA receptor subunits or downstream signaling molecules, while Western blotting can quantify the corresponding protein levels uit.nonih.gov. IHC can reveal the cellular localization of these proteins in different brain regions researchgate.net. These methods are fundamental in cell and molecular biology research uit.no.

Neuroimaging Techniques in Preclinical Models (e.g., Magnetic Resonance Spectroscopy)

Neuroimaging techniques, particularly in preclinical animal models, allow for non-invasive investigation of the structural, metabolic, and functional changes in the brain in response to interventions like this compound treatment. Magnetic Resonance Spectroscopy (MRS) is a neuroimaging technique that can quantify brain metabolites in vivo nih.gov. 1H-MRS, for example, can be used to measure the concentrations of various metabolites in localized brain structures, offering insights into biochemical alterations associated with disease progression or therapeutic response nih.gov. This technique is suitable for longitudinal studies to characterize changes over time . MRS is a valuable tool for measuring in vivo information about cellular metabolism frontiersin.org. While the direct application of MRS specifically to this compound studies was not explicitly detailed in the search results, MRS is a standard technique in preclinical neuroscience research to assess metabolic changes that could be influenced by compounds affecting neuronal activity and plasticity nih.govmdpi.com.

Genetic Knockout and Transgenic Animal Models

Genetic knockout and transgenic animal models are powerful tools for investigating the role of specific genes and pathways in the context of this compound's effects. Knockout models have a specific gene inactivated, while transgenic models have foreign DNA integrated into their genome, often leading to the overexpression of a particular gene or the expression of a modified gene uni-muenster.decsic.es. These models allow researchers to study the consequences of altered gene expression on behavior, synaptic function, and responses to pharmacological agents. For example, if a particular gene is hypothesized to be involved in the mechanism of action of this compound, studies could be conducted in knockout mice lacking that gene to see if the compound's effects are attenuated or abolished. Conversely, transgenic models overexpressing a target of this compound could help elucidate the downstream consequences of receptor potentiation uni-muenster.de. These models are widely used to replicate human genetic diseases in animals and facilitate the development of therapies genetargeting.com.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling approaches play a significant role in understanding the interaction of this compound with its target receptors at an atomic level. These methods involve the use of computational tools to simulate and analyze molecular structures and their properties kallipos.grresearchgate.net. Techniques such as molecular docking can predict how this compound binds to the AMPA receptor, identifying key interaction sites and estimating binding affinity. Molecular dynamics simulations can provide insights into the conformational changes of the receptor upon ligand binding and the dynamic behavior of the complex kallipos.gr. These computational approaches can help researchers design new compounds with improved properties or predict potential off-target interactions. The field encompasses quantum chemistry and molecular mechanics/dynamics, applying principles from quantum mechanics and classical physics to chemical systems kallipos.gr. These methods are valuable for rational drug design and understanding molecular recognition processes researchgate.net.

Future Directions and Unexplored Research Avenues

Elucidation of Novel Allosteric Sites and Binding Mechanisms

Positive allosteric modulators, such as LY-451646, engage with AMPA receptors at sites topologically distinct from the orthosteric agonist binding site. mdpi.comnumberanalytics.com These allosteric sites are typically situated at the interface formed by the subunits within the dimeric ligand-binding domain. mdpi.comnih.gov While the general location of the PAM binding site is established, comprehensive research is required to fully delineate the structural intricacies of this compound's interaction with the receptor at a molecular resolution. A precise understanding of the binding pose and the conformational shifts induced by this compound binding can yield valuable insights into its mechanism and guide the rational design of future compounds with enhanced characteristics. Cryo-electron microscopy studies, for instance, have illustrated this compound's capacity to stabilize the open conformation of the GluA2 AMPA receptor subunit, thereby reversing conformational changes linked to desensitization. nih.gov Nevertheless, the inherent diversity among AMPA receptor subunits and their splice variants suggests the potential existence of novel allosteric sites or subtle variations in binding mechanisms that could contribute to differential pharmacological profiles. mdpi.comnih.gov Investigating these possibilities is paramount for the potential development of modulators with subunit selectivity.

Investigation of this compound in Additional Preclinical Disease Models

Preclinical studies have indicated the potential therapeutic efficacy of this compound in models of depression and cognitive impairments. medkoo.comnih.govjneurosci.orgresearchgate.netnih.gov Notable findings include its demonstration of antidepressant-like effects in rodent forced swim and tail suspension tests nih.govresearchgate.net, improvements in cognitive performance in tasks assessing learning and memory medkoo.com, and the mitigation of deficits observed in models of chronic social stress and ketamine-induced working memory impairments. jneurosci.orgnih.gov Furthermore, this compound has been shown to stimulate cell proliferation in the hippocampus of adult rats, suggesting a potential influence on neurogenesis. nih.govcapes.gov.br

Given its established mechanism as an AMPA receptor potentiator, this compound may possess therapeutic relevance in other neurological and neuropsychiatric conditions associated with glutamatergic dysregulation or deficits in synaptic plasticity. Future research endeavors could explore its effects in preclinical models pertinent to disorders such as:

Neurodegenerative diseases beyond those already investigated, with a focus on its potential impact on synaptic health and neuronal resilience.

Anxiety disorders, building upon existing data concerning stress and anxiety-related behaviors in preclinical settings. jneurosci.orgjneurosci.org

Other cognitive disorders where the function of AMPA receptors is implicated.

Broadening the spectrum of preclinical models used to evaluate this compound could uncover novel therapeutic applications and provide a more comprehensive understanding of its pharmacological characteristics.

Exploration of Combination Therapies with Other Pharmacological Classes

The glutamate (B1630785) system is intricately interconnected with other neurotransmitter systems, and the involvement of multiple pathways can contribute to the complexity of neuropsychiatric disorders. vcu.edu Investigating combination therapies involving this compound alongside agents from different pharmacological classes represents a promising research direction. Studies have already hinted at potential synergistic effects between AMPA receptor potentiators and conventional antidepressants, such as SSRIs, in preclinical models. vcu.edu This suggests that co-administering this compound with existing treatments could potentially lead to enhanced therapeutic outcomes, a more rapid onset of action, or broader clinical benefits. vcu.eduresearchgate.net

Future research should systematically evaluate combinations of this compound with:

Monoaminergic antidepressants to investigate potential synergistic effects on mood and behavior. vcu.edu

Other glutamatergic modulators that target distinct receptor subtypes or aspects of glutamate signaling.

Agents that target neuroinflammatory pathways or other mechanisms implicated in the pathophysiology of neuropsychiatric conditions.

Such investigations can help in identifying optimal drug combinations and elucidating the underlying mechanisms of their interactions.

Understanding of Long-Term Neurobiological Effects

While some studies have examined the effects of chronic this compound administration on neurobiological parameters, including cell proliferation and BDNF expression nih.govcapes.gov.br, a more thorough understanding of its long-term neurobiological consequences is necessary. This includes assessing potential adaptations in receptor expression and function, changes in markers of synaptic plasticity, and the effects on neuronal circuits following prolonged exposure.

Specifically, future research should aim to:

Characterize the enduring impact of this compound on synaptic structure and function.

Evaluate potential alterations in the expression levels and subunit composition of AMPA receptors over extended periods.

Investigate its effects on other neurotransmitter systems and signaling pathways upon chronic administration.

Explore any persistent effects on neurogenesis and neuronal survival.

A comprehensive understanding of these long-term effects is crucial for evaluating the sustained therapeutic potential and the possibility of neurobiological adaptations associated with chronic use.

Addressing Research Gaps in Preclinical Translation

The translation of promising preclinical findings for AMPA receptor modulators like this compound into successful clinical applications has encountered challenges. nih.gov This underscores existing research gaps in preclinical models and their predictive accuracy for human conditions. nih.gov

Future research should prioritize addressing these gaps by:

Developing and employing more sophisticated preclinical models that more accurately reflect the complexity and heterogeneity of human neuropsychiatric disorders. nih.govsyncrosome.combtsresearch.com

Identifying and validating biomarkers that can serve as reliable links between preclinical observations and clinical outcomes.

Conducting studies to discern potential species-specific differences in AMPA receptor function and their modulation by this compound.

Investigating the influence of variables such as age, sex, and genetic background on the effects of this compound in preclinical models to better inform patient stratification in future clinical trials. scispace.com

Addressing these translational challenges is essential for enhancing the probability of successful clinical development of this compound or related compounds.

Q & A

Q. What established experimental protocols are recommended for evaluating the potentiating effects of LY-451646 on AMPA-type glutamate receptors?

Methodological Answer:

- High-throughput screening (HTS) using fluorescence-based assays (e.g., FLIPR® technology) is standard. Cells expressing AMPA receptors are exposed to this compound alongside 30 µM AMPA, with fluorescence changes (relative fluorescence units) measured to quantify receptor activity .

- Validation controls : Include reference potentiators (e.g., 10 µM cyclothiazide (CTZ)) to normalize responses. This compound’s efficacy is typically reported as a percentage of CTZ’s maximal response .

- Key parameters : Compound solubility (DMSO stock solutions), AMPA concentration (30 µM), and fluorescence measurement timing (post-ligand addition) must be standardized to ensure reproducibility .

Q. How does this compound compare to other AMPA potentiators (e.g., IDRA-21, CX-516) in terms of efficacy and mechanism?

Methodological Answer:

- Comparative assays : Co-test this compound with reference compounds in the same HTS plate to eliminate inter-assay variability. Normalize data to CTZ’s 100% response threshold for cross-study consistency .

- Mechanistic differentiation : Use electrophysiology (patch-clamp) to assess effects on receptor desensitization vs. agonist affinity. This compound’s unique binding kinetics may explain divergent outcomes in neuronal vs. non-neuronal models .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-response studies for this compound in embryonic stem cell-derived neuronal models?

Methodological Answer:

- EC50 determination : Use 8–12 concentration points (e.g., 0.1 nM–100 µM) to capture full sigmoidal curves. Account for DMSO solvent effects by limiting final concentrations to ≤0.1% .

- Cell model variability : Characterize AMPA receptor subunit composition (e.g., GluA2-lacking vs. GluA2-containing) in neuronal derivatives, as this compound’s potency may vary by subunit .

- Data normalization : Express results as "% potentiation relative to CTZ" to enable cross-study comparisons. Include negative controls (DMSO-only wells) to subtract background fluorescence .

Q. How can researchers resolve contradictions between in vitro potency data and functional outcomes (e.g., synaptic plasticity) in this compound studies?

Methodological Answer:

- Assay limitations : Fluorescence-based HTS measures acute receptor activation but may not capture long-term synaptic effects. Complement with electrophysiological recordings (e.g., LTP induction in hippocampal slices) to correlate in vitro and functional data .

- Standardization gaps : Variability in neuronal differentiation protocols or AMPA receptor expression levels can skew results. Validate cell models using qPCR for GluA1–4 subunits and functional CTZ responses .

- Data harmonization : Use meta-analysis frameworks (e.g., PRISMA) to aggregate disparate datasets, applying sensitivity analysis to identify confounding variables (e.g., batch effects in compound libraries) .

Q. What strategies optimize the reproducibility of this compound experiments across laboratories?

Methodological Answer:

- Detailed protocols : Publish step-by-step HTS workflows, including plate maps, liquid handling parameters, and fluorescence calibration methods, in supplementary materials .

- Compound verification : Provide NMR/HPLC purity data (>95%) and batch-specific solubility profiles. Share raw fluorescence datasets via repositories (e.g., Zenodo) to enable reanalysis .

- Collaborative validation : Use multi-center studies to test this compound under varying conditions (e.g., different FLIPR® instruments), reporting inter-lab coefficients of variation .

Methodological Frameworks for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.